molecular formula C19H17FN4O3 B11192538 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11192538
M. Wt: 368.4 g/mol
InChI Key: CQHSKWPCCNVUAK-UHFFFAOYSA-N
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Description

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a carbamoyl group, and a tetrahydropyridazine ring. Its molecular formula is C18H16FN3O3.

Preparation Methods

The synthesis of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroaniline with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with methyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-N-PHENYL-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific structural features and the presence of the fluorine atom, which can significantly impact its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-6-oxo-N-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H17FN4O3/c20-13-6-8-15(9-7-13)21-17(25)12-24-18(26)11-10-16(23-24)19(27)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,27)

InChI Key

CQHSKWPCCNVUAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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